molecular formula C12H12ClF3OS B14058552 1-Chloro-1-(2-ethyl-6-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-ethyl-6-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14058552
M. Wt: 296.74 g/mol
InChI Key: ODQDFQAYUKUVPB-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-ethyl-6-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3OS and a molecular weight of 296.74 g/mol This compound is characterized by the presence of a chloro group, an ethyl group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-Chloro-1-(2-ethyl-6-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:

Chemical Reactions Analysis

1-Chloro-1-(2-ethyl-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Common Reagents and Conditions: Typical reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation.

Scientific Research Applications

1-Chloro-1-(2-ethyl-6-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-ethyl-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C12H12ClF3OS

Molecular Weight

296.74 g/mol

IUPAC Name

1-chloro-1-[2-ethyl-6-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C12H12ClF3OS/c1-3-8-5-4-6-9(18-12(14,15)16)10(8)11(13)7(2)17/h4-6,11H,3H2,1-2H3

InChI Key

ODQDFQAYUKUVPB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)SC(F)(F)F)C(C(=O)C)Cl

Origin of Product

United States

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